molecular formula C15H12F3NOS B2978890 2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 794574-47-3

2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2978890
CAS No.: 794574-47-3
M. Wt: 311.32
InChI Key: RCFBKDJCYAXSCY-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide is a compound that features a benzamide core substituted with a methylsulfanyl group and a trifluoromethyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. The methylsulfanyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(methylsulfanyl)-4-(trifluoromethyl)benzene
  • 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Uniqueness

2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups on the benzamide scaffold. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for redox activity, which are not commonly found in similar compounds .

Properties

IUPAC Name

2-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NOS/c1-21-13-5-3-2-4-12(13)14(20)19-11-8-6-10(7-9-11)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFBKDJCYAXSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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